Technical Whitepaper: 1-(4-Bromo-3-fluorophenyl)ethanone
Technical Whitepaper: 1-(4-Bromo-3-fluorophenyl)ethanone
CAS Number: 304445-49-6
A Comprehensive Guide for Researchers and Drug Development Professionals
Executive Summary
1-(4-Bromo-3-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts distinct chemical properties that make it a valuable intermediate in the development of complex molecules. This technical guide provides a detailed overview of its physicochemical properties, spectroscopic data, synthesis, and applications, with a particular focus on its role in medicinal chemistry and drug discovery. The presence of ortho-fluorine and para-bromine substituents makes this compound a versatile scaffold for introducing further chemical diversity, particularly in the synthesis of kinase inhibitors and other biologically active agents.
Physicochemical and Spectroscopic Data
The structural and physical properties of 1-(4-Bromo-3-fluorophenyl)ethanone are fundamental to its application in chemical synthesis. This section summarizes its key quantitative data.
Physicochemical Properties
The compound is typically a colorless to pale yellow liquid or solid and is soluble in common organic solvents, facilitating its use in a wide range of reaction conditions.[1]
| Property | Value | Reference(s) |
| CAS Number | 304445-49-6 | [1] |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 263.3 °C at 760 mmHg | |
| Density | 1.535 g/cm³ | |
| Flash Point | 113 °C | |
| Synonyms | 4-Bromo-3-fluoroacetophenone, 4'-Bromo-3'-fluoroacetophenone | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of 1-(4-Bromo-3-fluorophenyl)ethanone. While comprehensive experimental data is not widely published, predicted proton NMR data provides insight into its chemical structure.
| Spectrum Type | Data (Predicted) |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm 7.89-7.84 (m, 2H), 7.71 (dd, 1H, J=8.30, 1.87 Hz), 2.57 (s, 3H) |
Synthesis and Reactivity
1-(4-Bromo-3-fluorophenyl)ethanone is a key intermediate whose reactivity is exploited in the synthesis of more complex molecules. A common reaction involves the further halogenation at the alpha-position of the ketone, demonstrating the reactivity of the acetyl group.
Experimental Protocol: α-Bromination
The following protocol describes the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, using 1-(4-bromo-3-fluorophenyl)ethanone as the starting material. This reaction highlights the utility of the title compound as a precursor.
Reaction Scheme:
Procedure:
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A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is prepared in a suitable reaction flask.[2]
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The reaction mixture is stirred for 12 hours at a temperature of 60°C.[2]
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After 12 hours, the mixture is allowed to cool to room temperature.
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The cooled mixture is filtered to remove solid residues.
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The filtrate is concentrated under reduced pressure.
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The resulting residue is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to yield the final product as a yellow solid (600 mg, 44% yield).[2]
Applications in Drug Discovery and Development
The unique arrangement of functional groups in 1-(4-Bromo-3-fluorophenyl)ethanone makes it a valuable starting material for the synthesis of pharmaceutical compounds. Its phenyl ring can be further functionalized, and the ketone group provides a handle for building more complex molecular architectures. This scaffold is particularly relevant in the development of kinase inhibitors.
Role as a Precursor for Kinase Inhibitors
Aromatic ketones are common precursors in the synthesis of heterocyclic compounds that form the core of many kinase inhibitors. For instance, related structures are utilized in the development of inhibitors for Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in cancer and fibrosis.[3]
BRD4 acts as a "reader" of acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc.[3] Inhibiting BRD4 prevents this interaction, leading to the downregulation of oncogenic gene expression and subsequent induction of apoptosis in cancer cells.
The diagram below illustrates the general mechanism of BRD4 and the therapeutic intervention point for inhibitors derived from precursors like 1-(4-bromo-3-fluorophenyl)ethanone.
Conclusion
1-(4-Bromo-3-fluorophenyl)ethanone is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its defined physicochemical properties and versatile reactivity make it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases. Further exploration of its synthetic utility is likely to uncover new pathways to complex, biologically active molecules, reinforcing its value to the research and pharmaceutical communities.
References
- 1. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]
- 2. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
